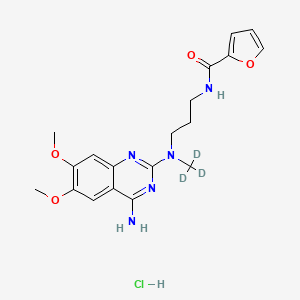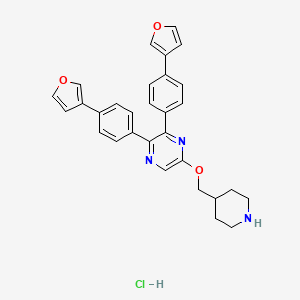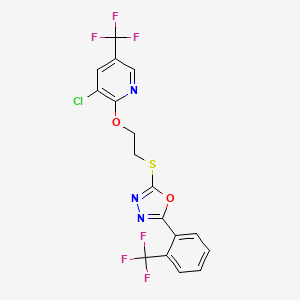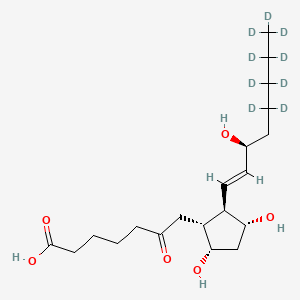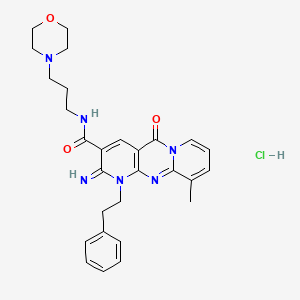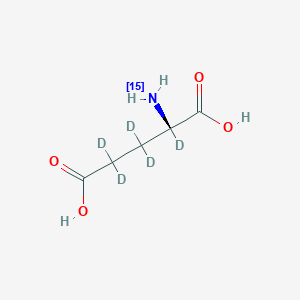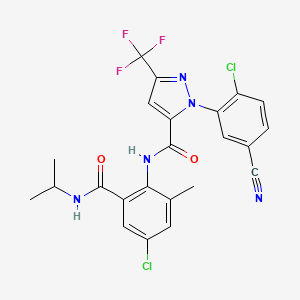
RyRs activator 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RyRs activator 2, also known as compound 7o, is a potent activator of ryanodine receptors (RyRs). Ryanodine receptors are intracellular calcium release channels located on the sarcoplasmic reticulum of muscle cells. These receptors play a crucial role in the regulation of calcium ion release, which is essential for muscle contraction and various cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of RyRs activator 2 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core structure followed by functional group modifications to achieve the desired chemical properties. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires careful optimization of reaction parameters to maintain consistency and quality. Advanced techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
RyRs activator 2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen atoms.
Reduction: Involves the addition of hydrogen or removal of oxygen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Applications De Recherche Scientifique
Chemistry
In chemistry, RyRs activator 2 is used as a tool to study the modulation of ryanodine receptors and their role in calcium signaling pathways. It helps researchers understand the structure-function relationship of these receptors and develop new therapeutic agents .
Biology
In biological research, this compound is employed to investigate the physiological and pathological roles of ryanodine receptors in muscle cells. It is used to study muscle contraction, calcium homeostasis, and related cellular processes .
Medicine
In medicine, this compound has potential therapeutic applications in treating diseases associated with dysfunctional calcium signaling, such as cardiac arrhythmias and muscle disorders. It is also being explored as a potential treatment for neurodegenerative diseases .
Industry
In the industrial sector, this compound is used in the development of new insecticides due to its larvicidal activity. It is comparable to chlorantraniliprole and better than cyantraniliprole in terms of efficacy .
Mécanisme D'action
RyRs activator 2 exerts its effects by binding to ryanodine receptors and modulating their activity. This binding leads to the release of calcium ions from the sarcoplasmic reticulum into the cytoplasm, triggering a cascade of molecular events that result in muscle contraction. The molecular targets and pathways involved include the dihydropyridine receptor, FKBP12/12.6, and calmodulin .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorantraniliprole: A potent insecticide that also targets ryanodine receptors.
Cyantraniliprole: Another insecticide with a similar mode of action but lower efficacy compared to RyRs activator 2.
Uniqueness
This compound is unique due to its high potency and specificity for ryanodine receptors. It exhibits superior larvicidal activity compared to cyantraniliprole and is comparable to chlorantraniliprole. This makes it a valuable tool in both scientific research and industrial applications .
Propriétés
Formule moléculaire |
C23H18Cl2F3N5O2 |
|---|---|
Poids moléculaire |
524.3 g/mol |
Nom IUPAC |
2-(2-chloro-5-cyanophenyl)-N-[4-chloro-2-methyl-6-(propan-2-ylcarbamoyl)phenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C23H18Cl2F3N5O2/c1-11(2)30-21(34)15-8-14(24)6-12(3)20(15)31-22(35)18-9-19(23(26,27)28)32-33(18)17-7-13(10-29)4-5-16(17)25/h4-9,11H,1-3H3,(H,30,34)(H,31,35) |
Clé InChI |
DXBACVIDBCHHCO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC(=C3)C#N)Cl)C(F)(F)F)C(=O)NC(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


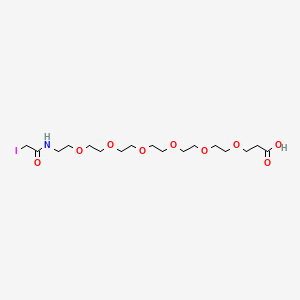

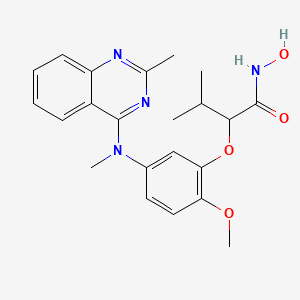
![N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N](/img/structure/B12419096.png)
![tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate](/img/structure/B12419100.png)
